4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by its complex structure and the presence of functional groups such as sulfonamide, chloro, methyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide involves several steps:
Starting Materials: : 4-chlorobenzenesulfonyl chloride, 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethanamine.
Reaction Conditions: : The synthesis typically involves a nucleophilic substitution reaction under anhydrous conditions, with the reaction mixture often heated to promote the coupling of the amine and sulfonyl chloride groups.
Industrial Production Methods
Industrial production of this compound would likely utilize large-scale batch reactors, employing optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization or chromatographic methods, might be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially resulting in the formation of sulfone derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, targeting the sulfonyl or triazole moieties to yield different analogues.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium, typically at elevated temperatures.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Conditions often depend on the specific substituent but can include the use of bases like sodium hydride or acids such as hydrochloric acid.
Major Products
Major products include various analogues and derivatives, such as sulfone derivatives from oxidation reactions or different substituted analogues from substitution reactions.
Scientific Research Applications
4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide has a range of applications:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Potential inhibitor of enzymes or proteins, used in biochemical assays.
Medicine: : Investigated for potential therapeutic effects due to its bioactive triazole moiety.
Industry: : Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The triazole moiety often plays a critical role in binding interactions, while the sulfonamide group can enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide can be compared with compounds like:
Sulfonamide derivatives: : Other sulfonamides with different aryl or alkyl groups.
Triazole compounds: : Compounds containing the 1,2,4-triazole ring, but with variations in substituents at the 3-position.
Trifluoromethyl derivatives: : Compounds bearing the trifluoromethyl group, which imparts specific physicochemical properties.
Properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4O3S/c1-19-10(12(14,15)16)18-20(11(19)21)7-6-17-24(22,23)9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVJGWMDJPWUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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